molecular formula C11H11N3O3 B5305520 N-3-isoxazolyl-N'-(4-methoxyphenyl)urea

N-3-isoxazolyl-N'-(4-methoxyphenyl)urea

Cat. No. B5305520
M. Wt: 233.22 g/mol
InChI Key: XDUOPNDWBBXKJL-UHFFFAOYSA-N
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Description

N-3-isoxazolyl-N'-(4-methoxyphenyl)urea is a chemical compound with the molecular formula C11H11N3O3. It is also known as Isoxazolecarbamide and is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-3-isoxazolyl-N'-(4-methoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-3-isoxazolyl-N'-(4-methoxyphenyl)urea in lab experiments is that it has been found to have low toxicity. However, one of the limitations is that it is not very water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Conclusion:
In conclusion, N-3-isoxazolyl-N'-(4-methoxyphenyl)urea is a chemical compound with potential therapeutic properties. Its synthesis involves a two-step reaction, and it has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Its exact mechanism of action is not fully understood, but it has been suggested to work by inhibiting certain enzymes and signaling pathways. It has various biochemical and physiological effects and has been found to have low toxicity. There are several future directions for the study of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea, including its potential use in the treatment of neurodegenerative disorders and in combination with other drugs for the treatment of cancer.

Synthesis Methods

The synthesis of N-3-isoxazolyl-N'-(4-methoxyphenyl)urea involves a two-step reaction. The first step involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide to produce 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole. The second step involves the reaction of 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazole with urea in the presence of acetic anhydride to produce N-3-isoxazolyl-N'-(4-methoxyphenyl)urea.

Scientific Research Applications

N-3-isoxazolyl-N'-(4-methoxyphenyl)urea has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-16-9-4-2-8(3-5-9)12-11(15)13-10-6-7-17-14-10/h2-7H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUOPNDWBBXKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(1,2-oxazol-3-yl)urea

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